N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of thiazolecarboxamides. This compound is characterized by the presence of a thiazole ring, a chromene moiety, and a carboxamide group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethylphenylamine with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Coupling with Chromene: The thiazole intermediate is then coupled with 4-oxo-4H-chromene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Final Product Formation: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring or the chromene moiety can be substituted with various nucleophiles under appropriate conditions.
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds such as:
N-(3,4-dimethylphenyl)cyclohexanecarboxamide: This compound shares the dimethylphenyl group but differs in the core structure, leading to different biological activities.
N-(2,4-dimethylphenyl)formamide: Another related compound with a dimethylphenyl group but a simpler formamide structure, resulting in distinct chemical reactivity and applications.
The uniqueness of this compound lies in its combined thiazole and chromene moieties, which confer specific biological and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-12-7-8-14(9-13(12)2)16-11-27-21(22-16)23-20(25)19-10-17(24)15-5-3-4-6-18(15)26-19/h3-11H,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRKKBOETKTGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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